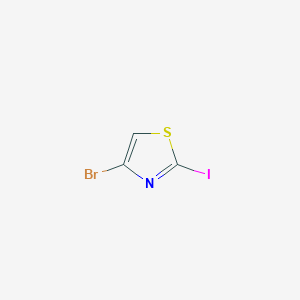

4-Bromo-2-iodothiazole

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-iodo-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrINS/c4-2-1-7-3(5)6-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMDQASLYMLPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrINS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodothiazole typically involves halogenation reactions. One common method is the bromination of 2-iodothiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selectivity .

Industrial Production Methods: Industrial production of 4-Bromo-2-iodothiazole may involve similar halogenation techniques but on a larger scale. The process must be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-iodothiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, forming carbon-carbon bonds with aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate or cesium carbonate are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Coupling Products: Aryl or alkyl thiazoles are common products from cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

4-Bromo-2-iodothiazole serves as a versatile building block in organic synthesis. Its structure allows for various substitution reactions, making it valuable for creating complex molecules. The presence of both bromine and iodine enhances its reactivity compared to other thiazole derivatives, facilitating the development of new synthetic methodologies.

Key Applications:

- Synthesis of Pharmaceuticals: It is used to synthesize novel pharmaceutical compounds by acting as a scaffold for drug development. Its derivatives are being explored for potential therapeutic effects against various diseases, including cancer and bacterial infections .

- Agrochemicals Development: The compound is utilized in the synthesis of agrochemicals, contributing to the creation of new crop protection agents that are more effective and environmentally friendly.

Medicinal Chemistry

The biological activity of 4-Bromo-2-iodothiazole has been a focal point in medicinal chemistry research. Studies indicate that it exhibits antimicrobial properties and may inhibit specific bacterial enzymes, making it a candidate for developing new antibacterial agents.

Case Studies:

- Antimicrobial Activity: Research has shown that derivatives of 4-Bromo-2-iodothiazole can inhibit UDP-N-acetylmuramate/L-alanine ligase, an essential enzyme for bacterial cell wall synthesis. This inhibition suggests potential use as an antibiotic.

- Cancer Research: The compound's unique electronic properties may allow it to interact with biological pathways involved in cancer progression, prompting investigations into its efficacy as an anticancer agent .

Material Science

In material science, 4-Bromo-2-iodothiazole is employed in the development of specialty polymers and resins. Its incorporation into materials can enhance properties such as thermal stability and chemical resistance.

Applications in Material Science:

- Polymer Production: The compound is used to create polymers that exhibit improved mechanical properties and durability under various environmental conditions .

- Coatings and Adhesives: Its reactivity allows it to be integrated into coatings and adhesives that require enhanced performance characteristics .

Analytical Chemistry

4-Bromo-2-iodothiazole finds applications in analytical chemistry as well. It can serve as a standard in chromatographic techniques, aiding researchers in the quantification and analysis of complex mixtures.

Applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-iodothiazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiazoles

Thiazole derivatives with varying halogen substituents exhibit distinct electronic and steric properties, influencing their reactivity and applications.

4-Bromo-2-(thiomethyl)thiazole (CAS: SYX00338)

- Molecular Formula : C₄H₄BrNS₂

- Molecular Weight : 210.12 g/mol

- Substituents : Bromine (4-position) and thiomethyl (–SCH₃, 2-position) .

- Key Properties : The thiomethyl group introduces sulfur-based electron-donating effects, enhancing nucleophilic reactivity. This compound is marketed by Sigma-Aldrich as a research chemical for early-stage discovery .

4-Bromo-2-chlorobenzo[d]thiazole (CAS: 182344-57-6)

- Molecular Formula : C₇H₃BrClNS

- Molecular Weight : 240.53 g/mol

- Substituents : Bromine (4-position) and chlorine (2-position) on a benzothiazole core .

- Key Properties : The fused benzene ring increases aromatic stability, making it suitable for materials science and therapeutic applications. Chlorine’s smaller size compared to iodine reduces steric hindrance, favoring binding interactions in drug design .

Isostructural Chloro vs. Bromo Derivatives

highlights the comparison of isostructural chloro (compound 4 ) and bromo (compound 5 ) thiazole derivatives. The bromo analog exhibits stronger intermolecular interactions due to bromine’s larger atomic radius and polarizability, which may enhance binding affinity in therapeutic targets .

Heterocyclic Analogues with Mixed Halogens

2-Bromo-4-nitroimidazole (CAS: 65902-59-2)

- Molecular Formula : C₃H₂BrN₃O₂

- Molecular Weight : 207.97 g/mol

- Substituents: Bromine (2-position) and nitro (–NO₂, 4-position) on an imidazole ring .

- Key Properties : The nitro group confers electrophilic character, making this compound a precursor in antimicrobial agents. Unlike 4-bromo-2-iodothiazole, the imidazole core lacks sulfur, altering electronic properties .

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Halogen Effects : Bromine and iodine in thiazoles enhance electrophilicity, enabling Suzuki-Miyaura and Ullmann coupling reactions. Iodine’s larger size increases steric effects but offers superior leaving-group ability compared to bromine .

- Therapeutic Potential: Brominated thiazoles and benzothiazoles show promise in antimicrobial and anticancer applications, though 4-bromo-2-iodothiazole’s specific bioactivity requires further study .

- Synthetic Utility : 4-Bromo-2-iodothiazole’s dual halogenation makes it a versatile building block for synthesizing complex heterocycles, as seen in palladium-catalyzed cross-couplings .

Biologische Aktivität

4-Bromo-2-iodothiazole is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial, anticancer, and antiprotozoal research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Bromo-2-iodothiazole features a five-membered thiazole ring with bromine and iodine substituents. Its unique electronic properties enhance its reactivity and biological potential compared to other thiazole derivatives. The presence of halogens often influences the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-Bromo-2-iodothiazole, exhibit potent antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have shown the ability to inhibit bacterial enzymes critical for cell wall synthesis.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-2-iodothiazole | E. coli | 10.03 | Inhibition of cell wall synthesis |

| S. aureus | 11.29 | Disruption of membrane integrity | |

| Pseudomonas aeruginosa | 54.58 | Targeting bacterial enzymes |

Anticancer Activity

The anticancer potential of 4-Bromo-2-iodothiazole has been evaluated against various human cancer cell lines. Studies have demonstrated that compounds with electron-withdrawing groups like bromine and iodine enhance cytotoxic activity.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study involving three human tumor cell lines (HCT-116, HT-29, HepG2), several thiazole derivatives exhibited promising cytotoxic effects:

- HCT-116 : The compound induced apoptosis through the Bcl-2 family pathway.

- HT-29 : Notable inhibition of cell proliferation was observed.

- HepG2 : IC50 values ranged from 10.8 to 11.6 µM for various derivatives.

Antiprotozoal Activity

4-Bromo-2-iodothiazole has also shown potential as an antiprotozoal agent, particularly against Leishmania and Trypanosoma species. Compounds derived from thiazoles have demonstrated IC50 values as low as 0.17 µM against Leishmania amazonensis.

Table 2: Antiprotozoal Activity

| Compound Name | Protozoan Strain | IC50 (µM) |

|---|---|---|

| 4-Bromo-2-iodothiazole | L. amazonensis | 0.17 |

| T. brucei rhodesiense | 12 nM |

The mechanisms through which 4-Bromo-2-iodothiazole exerts its biological effects include:

- Ferroptosis Induction : Certain thiazoles have been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as GPX4, which plays a critical role in detoxifying lipid peroxides.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Bromo-2-iodothiazole with high purity?

- Methodological Answer : Optimize halogenation conditions using controlled stoichiometry of bromine and iodine sources. For example, sequential halogenation of thiazole derivatives under inert atmospheres (e.g., N₂) minimizes side reactions like dehalogenation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures purity >95%. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can researchers characterize the electronic properties of 4-Bromo-2-iodothiazole for reactivity studies?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals. Experimentally, UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane, DMSO) can reveal solvatochromic effects, while cyclic voltammetry quantifies redox potentials. Compare results with analogous halogenated thiazoles to identify electronic trends .

Q. What spectroscopic techniques are most reliable for distinguishing 4-Bromo-2-iodothiazole from its isomers?

- Methodological Answer : X-ray crystallography provides unambiguous structural confirmation. If crystals are unavailable, 2D NMR (COSY, HSQC, HMBC) resolves coupling patterns between protons and halogens. For instance, the iodine atom in position 2 causes distinct nuclear Overhauser effects (NOE) with neighboring protons. IR spectroscopy can also differentiate C-Br (~550 cm⁻¹) and C-I (~500 cm⁻¹) stretching frequencies .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and iodine in 4-Bromo-2-iodothiazole influence its cross-coupling reactivity?

- Methodological Answer : Perform comparative Suzuki-Miyaura coupling reactions with aryl boronic acids. Use kinetic studies (monitored via GC-MS or HPLC) to assess activation barriers. The bulky iodine atom at position 2 may slow transmetalation, while bromine at position 4 facilitates oxidative addition to Pd(0) catalysts. Contrast with mono-halogenated analogs to isolate steric/electronic contributions. Theoretical studies (e.g., NBO analysis) can quantify orbital interactions .

Q. What strategies resolve contradictions in reported catalytic activities of 4-Bromo-2-iodothiazole in heterocyclic synthesis?

- Methodological Answer : Systematically replicate published protocols while varying parameters (catalyst loading, solvent, temperature). Use design of experiments (DoE) to identify critical factors. For example, trace moisture may deactivate Pd catalysts in some reports. Validate findings via independent characterization (e.g., ICP-MS for residual Pd) and benchmark against control reactions. Publish negative results to clarify reproducibility .

Q. How can researchers design experiments to probe the mechanistic role of 4-Bromo-2-iodothiazole in multicomponent reactions?

- Methodological Answer : Employ isotopic labeling (e.g., ¹³C at the thiazole C5 position) and kinetic isotope effect (KIE) studies. Trap intermediates using low-temperature NMR or ESI-MS. Computational modeling (e.g., DFT transition-state analysis) identifies rate-determining steps. Compare reaction pathways with halogen-free thiazoles to isolate the role of bromine/iodine in stabilizing intermediates .

Q. What are the challenges in quantifying halogen-bonding interactions of 4-Bromo-2-iodothiazole in crystal engineering?

- Methodological Answer : Single-crystal XRD analysis at varying temperatures (100–300 K) captures thermal motion of halogens. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-I···N vs. C-Br···O). Compare packing motifs with computationally predicted lattice energies (using force fields like PM6). Note that iodine’s polarizability enhances halogen bonding, but bromine’s smaller size may favor denser packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.